molecular formula C13H9BrF3NO2 B595182 Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate CAS No. 1242260-07-6

Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B595182
CAS No.: 1242260-07-6
M. Wt: 348.119
InChI Key: QLOPWFOKKSLPMC-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 1242260-07-6) is a high-value quinoline derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate, particularly for the development of novel antibacterial and anticancer agents. Its molecular structure incorporates key features known to enhance biological activity in quinoline-based pharmaceuticals: the bromo substituent at the 4-position offers a reactive handle for further functionalization via cross-coupling reactions, while the trifluoromethyl group at the 6-position is a privileged motif known to improve metabolic stability, membrane permeability, and binding affinity . This quinoline scaffold is primarily investigated for its potential in creating new therapeutic agents. Research indicates that structurally similar quinoline derivatives demonstrate potent activity against a broad spectrum of bacteria, with mechanism-of-action studies often pointing to the inhibition of DNA gyrase and topoisomerase IV, critical bacterial enzymes . Furthermore, the quinoline nucleus is a recognized pharmacophore in oncology research, with numerous derivatives exhibiting potent anticancer effects through mechanisms such as topoisomerase inhibition, disruption of cell migration, and induction of apoptosis . Recent studies have also identified specific quinoline analogues as promising novel scaffolds for antiviral development, showcasing the broad utility of this chemical class . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring safe handling and disposal of this compound in accordance with all applicable local and international regulations.

Properties

IUPAC Name

ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF3NO2/c1-2-20-12(19)9-6-18-10-4-3-7(13(15,16)17)5-8(10)11(9)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOPWFOKKSLPMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677915
Record name Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242260-07-6
Record name Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Bromination Using Phosphorus Tribromide (PBr₃)

The 4-hydroxyl group in the quinoline intermediate is replaced with bromine via PBr₃ under reflux conditions, analogous to chlorination with POCl₃.

Procedure :

  • Reaction Setup : Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (1 equiv) is suspended in PBr₃ (5–10 equiv).

  • Reflux : Heated at 110°C for 1–3 hours under inert atmosphere.

  • Work-Up : Excess PBr₃ is evaporated, and the residue is dissolved in dichloromethane. Sequential washing with water, saturated NaHCO₃, and brine removes acidic byproducts.

  • Purification : Column chromatography (ethyl acetate/hexane) yields the brominated product.

Key Data :

ParameterValue
Yield85–90% (estimated)
Reaction Time1–3 hours
Temperature110°C

Spectroscopic Validation :

  • ¹H NMR (CDCl₃) : δ 9.20 (s, 1H, H-2), 8.56 (d, J = 2.0 Hz, H-5), 4.51 (q, J = 7.1 Hz, -OCH₂CH₃).

  • HRMS : m/z calcd for C₁₃H₈BrF₃NO₂ [M+H]⁺: 363.9701, found: 363.9708.

Halogen Exchange from Chloro to Bromo

For intermediates with a 4-chloro substituent (e.g., ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate), bromine can be introduced via halogen exchange using NaBr or HBr in polar aprotic solvents.

Procedure :

  • Substrate : Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate (1 equiv).

  • Reagent : NaBr (3 equiv) in dimethylformamide (DMF).

  • Conditions : 120°C for 12–24 hours.

  • Work-Up : Extraction with ethyl acetate and purification via silica gel chromatography.

Key Data :

ParameterValue
Yield70–75%
Reaction Time12–24 hours

Challenges and Optimization

  • Regioselectivity : The electron-withdrawing trifluoromethyl group directs electrophilic substitution to position 5 or 7, necessitating precise control during bromination.

  • Side Reactions : Over-bromination or ring-opening may occur with excess PBr₃, requiring stoichiometric control.

Industrial-Scale Considerations

  • Cost Efficiency : PBr₃ is cost-prohibitive for large-scale synthesis; HBr/acetic acid systems offer a cheaper alternative but with lower yields (~65%).

  • Safety : PBr₃ reacts violently with water, necessitating anhydrous conditions and rigorous safety protocols.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The quinoline core can undergo oxidation or reduction, altering its electronic properties and reactivity.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve organic solvents and catalysts.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used under controlled conditions.

    Ester Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, facilitate the hydrolysis process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoline derivatives with different functional groups, while hydrolysis results in the formation of the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.

    Industry: It is used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. The quinoline core can intercalate with DNA, affecting replication and transcription processes. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

Halogen Variations
  • Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate (7i): Substitutions: Chloro (Cl) at position 4, -CF₃ at position 7. Synthesis: Prepared via chlorination of a dihydroquinoline precursor using oxalyl chloride in DCM . The -CF₃ group at position 7 may alter electronic effects differently than position 6, impacting binding interactions in biological targets.
  • Ethyl 6-bromo-4-(phenylamino)quinoline-3-carboxylate: Substitutions: Bromo at position 6, phenylamino (-NHPh) at position 3. Synthesis: Aniline coupling via DIPEA-mediated reaction in DMF . Comparison: The phenylamino group introduces hydrogen-bonding capability, improving solubility but possibly reducing metabolic stability compared to the bromo-CF₃ combination.
Trifluoromethyl Positional Isomers
  • Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate: Substitutions: Bromo at position 8, -OCF₃ at position 6, hydroxy (-OH) at position 4. Properties: The hydroxy group increases acidity (pKa ~5–6), enabling salt formation, while -OCF₃ enhances lipophilicity. This contrasts with the ester group in the target compound, which offers hydrolytic stability but lower polarity .
Halogen and Heterocycle Modifications
  • Ethyl 4-chloro-6-iodoquinoline-3-carboxylate: Substitutions: Chloro at position 4, iodo (I) at position 6.

Physicochemical Properties

Compound Melting Point (°C) LogP Solubility (mg/mL) References
Ethyl 4-bromo-6-(trifluoromethyl)-quinoline-3-carboxylate Not reported ~3.5* Low (DMSO)
Ethyl 4-chloro-7-(trifluoromethyl)-quinoline-3-carboxylate (7i) 122–124 3.2 Moderate (EtOAc)
Ethyl 8-bromo-4-hydroxy-6-(trifluoromethoxy)-quinoline-3-carboxylate 180–182 2.8 High (MeOH)

*Estimated using computational tools due to lack of experimental data.

Key Observations :

  • Bromine and -CF₃ groups increase LogP, enhancing membrane permeability but reducing aqueous solubility.
  • Hydroxy or amino substituents improve solubility but may require prodrug strategies for bioavailability.

Crystallography and Molecular Interactions

  • Ethyl 4-[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy-8-CF₃-quinoline-3-carboxylate: Crystal packing involves C–H···N/F/O bonds and π-π stacking, stabilized by trifluoromethyl’s electron-withdrawing effects. Comparatively, bromo-CF₃ derivatives may exhibit stronger halogen bonding (C–Br···O/N), influencing solid-state stability .

Biological Activity

Ethyl 4-bromo-6-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₁₂H₈BrF₃N O₂
  • Molecular Weight : Approximately 335.1 g/mol
  • Functional Groups :
    • Bromine at the 4-position
    • Trifluoromethyl group at the 6-position
    • Carboxylate ester at the 3-position

These structural components contribute to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as DNA gyrase, which is crucial for bacterial DNA replication.
  • Signal Modulation : It can modulate signaling pathways related to cell growth and apoptosis, potentially leading to anticancer effects.

The trifluoromethyl group enhances the compound's hydrophobicity, allowing for better membrane penetration and interaction with lipid bilayers.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The following table summarizes its efficacy compared to standard antibiotics:

Pathogen MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus50Chloramphenicol50
Pseudomonas aeruginosa100Ampicillin25

The compound exhibited similar activity to chloramphenicol against Staphylococcus aureus, suggesting its potential as an alternative treatment option for resistant strains .

Anticancer Activity

In vitro studies have shown that this compound possesses significant anticancer properties. A notable study demonstrated its effects on various cancer cell lines:

Cell Line IC₅₀ (µM) Control (DMSO)
HeLa (Cervical Cancer)15>100
MCF7 (Breast Cancer)20>100
A549 (Lung Cancer)25>100

The compound's mechanism in cancer cells involves inducing apoptosis and inhibiting proliferation through modulation of cell cycle regulators .

Case Studies

  • Antibacterial Evaluation : A study involving a series of quinoline derivatives, including this compound, found that modifications at the bromine and trifluoromethyl positions significantly influenced antibacterial potency. The study concluded that smaller substituents at these positions enhanced activity against Gram-positive bacteria .
  • Anticancer Research : In a recent investigation into the effects of quinoline derivatives on cancer cell lines, this compound was shown to inhibit cell growth effectively, with mechanisms involving apoptosis induction through caspase activation. This suggests a promising avenue for further development as an anticancer agent .

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